molecular formula C11H11N3O3 B8351466 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

Cat. No.: B8351466
M. Wt: 233.22 g/mol
InChI Key: CZIINDVFEZJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-methoxy-2-[4-(triazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C11H11N3O3/c1-17-10(11(15)16)8-2-4-9(5-3-8)14-12-6-7-13-14/h2-7,10H,1H3,(H,15,16)

InChI Key

CZIINDVFEZJKGD-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)N2N=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde (1.0 g, 5.77 mmol) in anhydr MeOH (15 mL) at 0° C. (bath temperature) was added bromoform (1.82 g, 7.21 mmol) with stirring. Solid KOH (1.62 g, 28.9 mmol) was added in aliquots over a period of 10 min. The mixture was stirred for 1 hour and the cold bath was removed. After stirring for 30 min, the reaction was allowed to warm slowly to room temperature overnight then concentrated to dryness. After dissolving in a minimum amount of H2O, the residue was acidified to pH 1 with 6 M HCl. The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid as an oil (1.19 g, 88% yield). The product was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two

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